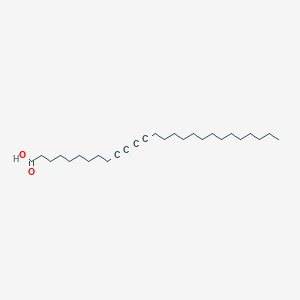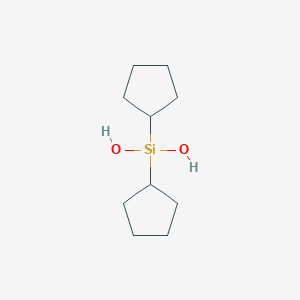
10,12-Heptacosadiynoic Acid
Übersicht
Beschreibung
10,12-Heptacosadiynoic Acid is a chemical compound with the molecular formula C27H46O2 . Its average mass is 402.653 Da and its monoisotopic mass is 402.349792 Da .
Molecular Structure Analysis
The molecular structure of 10,12-Heptacosadiynoic Acid is represented by the formula C27H46O2 . The compound has a solid physical state at 20 degrees Celsius .
Chemical Reactions Analysis
10,12-Heptacosadiynoic Acid can undergo photopolymerization . The radiation-induced phase transitions from the colorless monomer, via the metastable blue phase, to the red polydiacetylene phase, and finally to degradation of the material, were observed .
Physical And Chemical Properties Analysis
10,12-Heptacosadiynoic Acid is a solid at 20 degrees Celsius . . The compound is sensitive to light, air, and heat .
Wissenschaftliche Forschungsanwendungen
-
Food Storage Applications
- Scientific Field : Materials Science
- Application Summary : 10,12-Pentacosadiynoic acid (PC) is used in the synthesis of low-temperature irreversible thermochromic indicators for food storage applications . These indicators can ensure the safety and quality of deep-frozen products during storage and transportation .
- Methods of Application : PC was functionalized with ethylene glycol monomethylether (EGME), diethylene glycol monomethyl ether (DGME) and triethylene glycol monomethyl ether (TGME), resulting in the formation of ester head groups. Photopolymerization of the synthesized diacetylene dyes was carried out to convert the monomers of the dyes into polymers .
- Results or Outcomes : The functionalized dyes underwent irreversible thermochromic transition when exposed to freezing temperatures. This property of irreversible color transition can make them a reliable indicator of temperature change .
-
Fabrication of PDA/PU Nanofibers
- Scientific Field : Fashion and Textiles
- Application Summary : 10,12-Pentacosadiynoic acid (PCDA) is used in the fabrication of PDA/PU nanofibers . These nanofibers exhibit color transition phenomenon by external temperature stimulation above 70 °C .
- Methods of Application : The PDA/PU nanofibers were prepared by electrospinning PU and PCDA at different mixing ratios, followed by photopolymerization .
- Results or Outcomes : The concentrations of the spinning solutions and the mixing ratio of PCDA and PU had significant effects on the viscosity of the spinning solution and the diameter and shape of the nanofibers .
-
Synthesis of a Polymer for Colorimetric Detection of Malathion
- Scientific Field : Chemical Synthesis
- Application Summary : 10,12-Pentacosadiynoic acid is used to synthesize a polymer by combining with pyridine-2-aldoxime for colorimetric detection of malathion .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Preparation of Colorimetric and Fluorescence Sensors for Cationic Surfactants
- Scientific Field : Chemical Synthesis
- Application Summary : 10,12-Pentacosadiynoic acid is used in the preparation of colorimetric and fluorescence sensors for cationic surfactants .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of a Thermochromic Sensor
- Scientific Field : Materials Science
- Application Summary : 10,12-Pentacosadiynoic acid is used to synthesize a thermochromic sensor constituting polymer fibres with monomeric unit of two PCDA linked by a p-phenylene group (bis-PCDA-Ph) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Preparation of Colorimetric and Fluorescence Sensors for Cationic Surfactants
- Scientific Field : Chemical Synthesis
- Application Summary : 10,12-Pentacosadiynoic acid is used in the preparation of colorimetric and fluorescence sensors for cationic surfactants .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of a Thermochromic Sensor
- Scientific Field : Materials Science
- Application Summary : 10,12-Pentacosadiynoic acid is used to synthesize a thermochromic sensor constituting polymer fibres with monomeric unit of two PCDA linked by a p-phenylene group (bis-PCDA-Ph) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
-
Preparation of Colorimetric and Fluorescence Sensors for Cationic Surfactants
- Scientific Field : Chemical Synthesis
- Application Summary : 10,12-Pentacosadiynoic acid is used in the preparation of colorimetric and fluorescence sensors for cationic surfactants .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
heptacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEQMBEZDLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67071-95-8 | |
| Record name | 10,12-Heptacosadiynoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90602057 | |
| Record name | Heptacosa-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Heptacosadiynoic Acid | |
CAS RN |
67071-94-7 | |
| Record name | Heptacosa-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Heptacosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)

